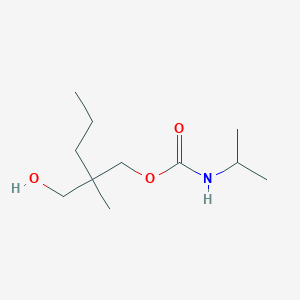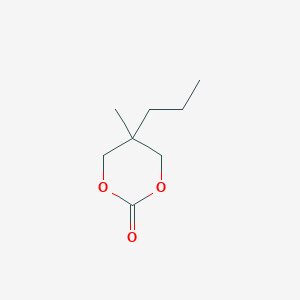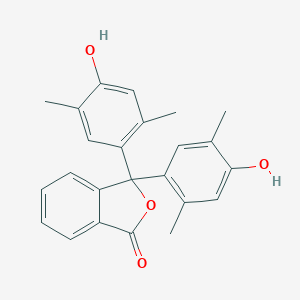![molecular formula C21H30O5 B018051 ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate CAS No. 104544-35-6](/img/structure/B18051.png)
ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate
概要
説明
Ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate is a unique compound known for its complex structure and extensive utility in various scientific fields. This compound is characterized by its multifaceted chemical nature, which lends itself to a wide range of applications from synthetic chemistry to medicinal research.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate involves a multi-step synthetic route, typically starting with the esterification of a suitable precursor with ethyl alcohol. Reaction conditions often include the use of acidic catalysts and controlled temperature environments to ensure high yield and purity.
Industrial Production Methods: Industrial production usually scales up the laboratory synthetic routes, incorporating large-scale reactors and optimized conditions to maximize efficiency. Continuous flow processes and automated systems are commonly employed to maintain consistent quality and output.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or peracids, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions, typically involving hydrogen gas or metal hydrides, can transform the compound into more reduced forms.
Substitution: : This compound is also prone to nucleophilic and electrophilic substitution reactions, where different substituents can be introduced.
Oxidation: : Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: : Hydrogen gas, lithium aluminum hydride; low to moderate temperatures.
Substitution: : Halogens, acids, bases; ambient to moderate temperatures.
Major Products Formed: The major products formed from these reactions vary based on the conditions but typically include oxidized forms, reduced forms, and various substituted derivatives, each with their own specific applications in research and industry.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a starting material for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Biology: Biologically, it can serve as a probe to study enzyme interactions and as a substrate in biochemical assays.
Medicine: Medicinally, it shows potential in the development of new therapeutic agents due to its ability to modulate biological pathways.
Industry: Industrially, it finds applications in the manufacture of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate is often related to its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to desired outcomes like enzyme inhibition or activation. The compound’s structure allows it to fit into active sites of proteins, altering their activity and function.
類似化合物との比較
Similar Compounds:
Methyl 2-[(1E,3E,5E)-7-methoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate
Propyl 2-[(1E,3E,5E)-7-propoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate
Highlighting Uniqueness: What sets ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate apart from its similar compounds is its specific ethoxy group, which imparts unique physicochemical properties and biological activity. This subtle difference can significantly influence its interaction with biological systems and its suitability for various applications.
And there you have it—a deep dive into the world of this compound
特性
IUPAC Name |
ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-6-25-19(23)10-8-9-15(3)11-12-17-16(4)18(22)13-14-21(17,5)20(24)26-7-2/h8-12,16-17H,6-7,13-14H2,1-5H3/b10-8+,12-11+,15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCXGUDTDNHACQ-UWILDCFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC=C(C)C=CC1C(C(=O)CCC1(C)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C=C(\C)/C=C/C1C(C(=O)CCC1(C)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104544-35-6 | |
| Record name | 5-Methyl-7-(2,6-dimethyl-6-ethoxycarbonyl-3-oxo-1-cyclohexyl)-2,4,6-heptatrienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104544356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


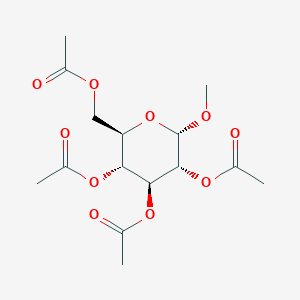

![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)
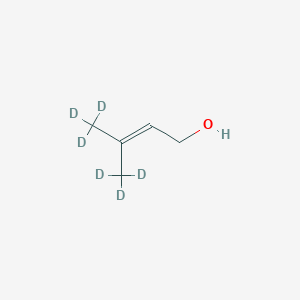
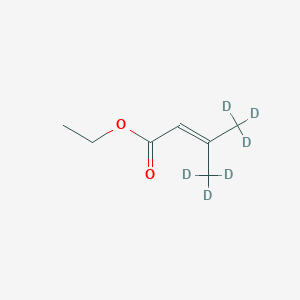





![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)
